molecular formula C11H12N2O2 B7026112 N-but-2-ynyl-3-cyclopropyl-1,2-oxazole-5-carboxamide

N-but-2-ynyl-3-cyclopropyl-1,2-oxazole-5-carboxamide

Cat. No.: B7026112
M. Wt: 204.22 g/mol
InChI Key: FXSAQVLXTPCQMX-UHFFFAOYSA-N
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Description

N-but-2-ynyl-3-cyclopropyl-1,2-oxazole-5-carboxamide is a compound that belongs to the oxazole family, which is known for its diverse biological activities. Oxazole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

N-but-2-ynyl-3-cyclopropyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-2-3-6-12-11(14)10-7-9(13-15-10)8-4-5-8/h7-8H,4-6H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXSAQVLXTPCQMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCNC(=O)C1=CC(=NO1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-but-2-ynyl-3-cyclopropyl-1,2-oxazole-5-carboxamide typically involves the cyclization of α,β-acetylenic oximes under moderate reaction conditions. One common method employs AuCl3 as a catalyst for the cycloisomerization process . Another approach involves the oxidation of propargylamines to the corresponding oximes, followed by CuCl-mediated intramolecular cyclization .

Industrial Production Methods

Industrial production of oxazole derivatives often utilizes metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity. These methods include the use of tert-butyl nitrite or isoamyl nitrite for the synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes .

Chemical Reactions Analysis

Types of Reactions

N-but-2-ynyl-3-cyclopropyl-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: Conversion of propargylamines to oximes.

    Cyclization: Intramolecular cyclization to form isoxazoles.

    Substitution: Reactions with different nucleophiles to introduce various substituents.

Common Reagents and Conditions

    Oxidation: Propargylamines and oxidizing agents like tert-butyl nitrite.

    Cyclization: Catalysts such as AuCl3 or CuCl.

    Substitution: Nucleophiles like amines or alcohols under mild conditions.

Major Products

The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications .

Scientific Research Applications

N-but-2-ynyl-3-cyclopropyl-1,2-oxazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-but-2-ynyl-3-cyclopropyl-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, oxazole derivatives have been shown to inhibit prostacyclin (IP) receptors, which play a role in platelet aggregation and vasodilatation . The compound’s unique structure allows it to bind effectively to these targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic oxazole derivative.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor.

Uniqueness

N-but-2-ynyl-3-cyclopropyl-1,2-oxazole-5-carboxamide stands out due to its unique combination of a cyclopropyl group and an oxazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various fields.

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